[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate
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Overview
Description
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is a complex organic compound that features a furan ring, a phenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate typically involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions. The process may include steps such as:
Formation of the amide bond: Furan-2-carboxylic acid reacts with aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Acetylation: The resulting amide is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl and furan rings.
Scientific Research Applications
Chemistry
In chemistry, [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and acetate functionalities. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amide bond allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of the target compound.
Aniline derivatives: Used in the formation of the amide bond.
Acetylated phenyl compounds: Structurally similar due to the presence of the acetate group.
Uniqueness
What sets [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate apart is its combination of a furan ring, phenyl group, and acetate moiety, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-17-9-7-14(8-10-17)19(24)21-15-4-2-5-16(12-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAQYQZGROPOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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